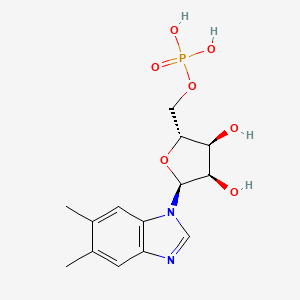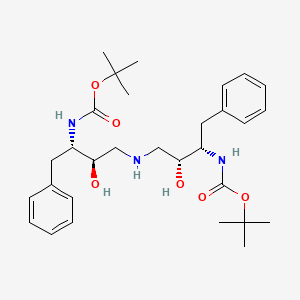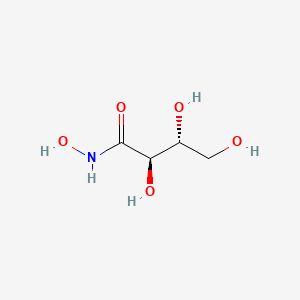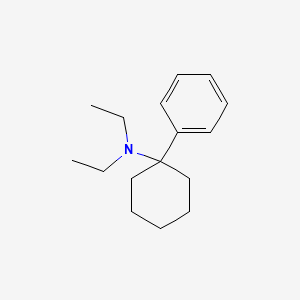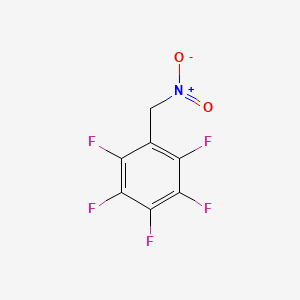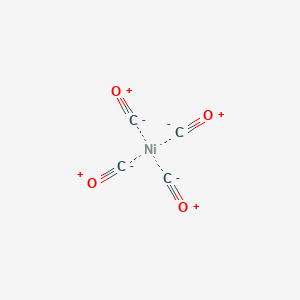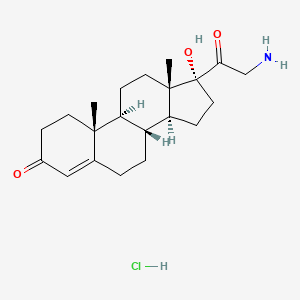
21-Amino-17-hydroxyprogesterone hydrochloride
Overview
Description
21-Amino-17-hydroxyprogesterone hydrochloride is a synthetic steroid hormone derived from progesterone. It has been extensively studied for its potential therapeutic applications due to its potent anti-inflammatory and immunomodulatory effects. The compound is known for its unique structure, which includes an amino group at the 21st position and a hydroxyl group at the 17th position, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of 21-Amino-17-hydroxyprogesterone hydrochloride involves several steps. One common method starts with the precursor progesterone. The synthetic route typically includes the introduction of an amino group at the 21st position and a hydroxyl group at the 17th position through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
21-Amino-17-hydroxyprogesterone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
21-Amino-17-hydroxyprogesterone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives.
Biology: The compound is studied for its role in cellular processes and its effects on different biological pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and immunomodulatory properties. It is also used in the study of hormone-related disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 21-Amino-17-hydroxyprogesterone hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to progesterone receptors, leading to the modulation of gene expression and cellular responses. It influences various biological processes, including inflammation and immune response, through its interaction with these receptors .
Comparison with Similar Compounds
21-Amino-17-hydroxyprogesterone hydrochloride can be compared with other similar compounds, such as:
17-Hydroxyprogesterone: A precursor in the biosynthesis of corticosteroids and androgens.
Hydroxyprogesterone caproate: Used for the prevention of preterm births.
Medroxyprogesterone acetate: A synthetic progestin used in hormone therapy. The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and therapeutic potential
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3.ClH/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22;/h11,15-17,25H,3-10,12,22H2,1-2H3;1H/t15-,16+,17+,19+,20+,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHIFFRVNVWIOK-CBJHTUOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CN)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CN)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005151 | |
| Record name | 21-Amino-17-hydroxypregn-4-ene-3,20-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84869-30-7 | |
| Record name | 21-Amino-17-hydroxyprogesterone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084869307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-Amino-17-hydroxypregn-4-ene-3,20-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


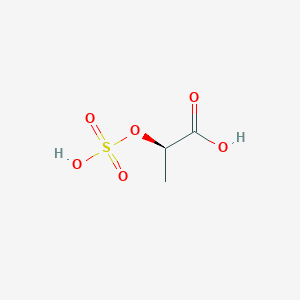
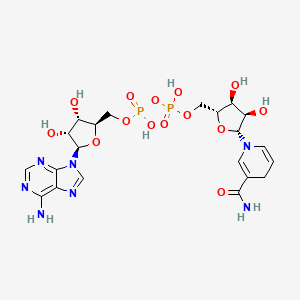
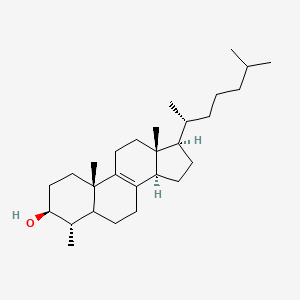
![5-[7-[4-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole](/img/structure/B1200555.png)
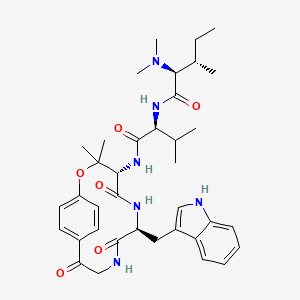
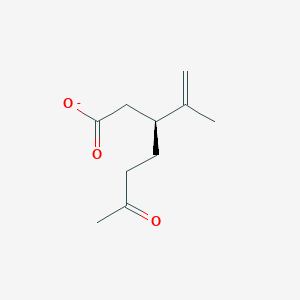
![(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1200563.png)
